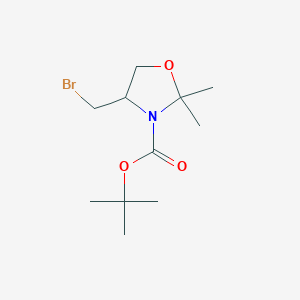

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

Description

The exact mass of the compound N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPBVQWEAFHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192488-15-5 | |

| Record name | tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine from L-Serine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a versatile and highly valuable chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its utility stems from the presence of multiple functionalities: a protected amine (Boc group), a chiral center derived from the natural amino acid L-serine, a sterically hindered oxazolidine ring that imparts conformational rigidity, and a reactive bromomethyl group poised for nucleophilic substitution. This unique combination of features allows for the stereoselective introduction of complex side chains and the construction of intricate molecular architectures, making it a key intermediate in the synthesis of a wide array of bioactive molecules, including protease inhibitors and other therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the synthetic route to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, commencing from the readily available and inexpensive chiral precursor, L-serine. The narrative will delve into the causality behind experimental choices, offering field-proven insights into each synthetic step.

Overall Synthetic Strategy

The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine from L-serine is a multi-step process that can be logically divided into four key stages:

-

Protection of L-Serine: The amino and carboxylic acid functionalities of L-serine are masked to prevent unwanted side reactions in subsequent steps.

-

Formation of the Oxazolidine Ring: The protected L-serine derivative is cyclized to form the 2,2-dimethyloxazolidine core.

-

Reduction of the Ester: The ester group is selectively reduced to a primary alcohol.

-

Bromination of the Alcohol: The terminal hydroxyl group is converted to a bromide, yielding the target compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow from L-serine to the target molecule.

Part 1: Protection of L-Serine - A Foundation for Selectivity

The initial and crucial phase of the synthesis involves the protection of the reactive amino and carboxylic acid groups of L-serine. This is paramount to ensure that subsequent reactions occur selectively at the desired positions. A common and effective strategy is the protection of the amine with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester.

Step 1.1: N-Boc Protection

The amine functionality is typically protected using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.

Step 1.2: Esterification

Following N-protection, the carboxylic acid is converted to a methyl ester. This is often achieved by reaction with methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃)[1]. An alternative and often higher-yielding approach involves the initial esterification of L-serine using thionyl chloride in methanol, followed by N-Boc protection[2]. This sequence can minimize the formation of byproducts.

Expert Insight: The choice of protection strategy can significantly impact the overall efficiency of the synthesis. While the one-pot protection of both functionalities is possible, a stepwise approach often provides better yields and purity of the intermediate, N-Boc-L-serine methyl ester. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent over-reaction or degradation.

Part 2: Formation of the 2,2-Dimethyloxazolidine Ring - Constructing the Core Heterocycle

The formation of the oxazolidine ring is a key step that not only protects the amine and hydroxyl groups of the serine backbone but also introduces the 2,2-dimethyl moiety. This is typically achieved through an acid-catalyzed reaction of the N-Boc-L-serine methyl ester with 2,2-dimethoxypropane (DMP)[2].

The mechanism involves the initial protonation of one of the methoxy groups of DMP, followed by the elimination of methanol to form a reactive oxocarbenium ion. The hydroxyl group of the serine derivative then attacks this electrophile, and subsequent intramolecular attack by the nitrogen of the Boc-protected amine, followed by deprotonation, yields the stable five-membered oxazolidine ring.

Causality in Experimental Choice: 2,2-Dimethoxypropane serves as both a reactant and a dehydrating agent, driving the equilibrium towards the formation of the oxazolidine ring by consuming the water generated during the reaction. The use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is crucial to facilitate the reaction at a reasonable rate[2].

Part 3: Reduction of the Ester - Unveiling the Reactive Handle

With the core heterocyclic structure in place, the next step is the selective reduction of the methyl ester to a primary alcohol. This transformation is critical as it generates the hydroxyl group that will be subsequently converted to the bromide.

A widely used and effective reducing agent for this purpose is sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol[3]. The choice of NaBH₄ is strategic due to its mild nature, which allows for the selective reduction of the ester in the presence of the Boc protecting group.

Mechanism of Reduction: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group and yielding an aldehyde intermediate. A second hydride attack on the aldehyde rapidly produces the primary alcohol.

Quantitative Data Summary:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | L-Serine | 1. (Boc)₂O, NaOH, Dioxane/H₂O; 2. CH₃I, K₂CO₃, DMF | N-Boc-L-serine methyl ester | ~86[1] |

| 2 | N-Boc-L-serine methyl ester | 2,2-Dimethoxypropane, p-TSA (cat.), Benzene, reflux | N-Boc-4-(methoxycarbonyl)-2,2-dimethyloxazolidine | ~90 |

| 3 | N-Boc-4-(methoxycarbonyl)-2,2-dimethyloxazolidine | NaBH₄, Methanol, 0 °C to rt | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | >95 |

Part 4: Bromination of the Alcohol - Installation of the Key Functionality

The final step in the synthesis is the conversion of the primary alcohol, N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, to the target compound, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. A reliable and commonly employed method for this transformation is the Appel reaction[4][5].

The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to the corresponding alkyl halide[5]. The reaction proceeds under mild conditions and is known for its high yields and stereospecificity (inversion of configuration at a chiral center, though not applicable here as the reaction is at a primary alcohol).

Mechanism of the Appel Reaction:

Sources

The Strategic Utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in Asymmetric Synthesis: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action and synthetic applications of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a versatile chiral building block derived from the amino acid serine. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles that govern the stereochemical outcomess of its reactions. We will explore its synthesis, its role as a chiral electrophile in nucleophilic substitution reactions, and the subsequent deprotection strategies to yield valuable, enantiomerically pure compounds. Particular emphasis is placed on the generation of chiral β-amino alcohols, critical components in a wide array of pharmaceuticals, including antiviral agents and enzyme inhibitors. This guide integrates theoretical principles with practical, field-proven insights to empower scientists in the rational design and execution of complex synthetic routes.

Introduction: A Chiral Synthon Derived from Nature's Blueprint

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a synthetically valuable chiral building block that serves as a cornerstone in asymmetric synthesis. Its utility stems from the fixed stereochemistry at the C4 position, which originates from a naturally occurring chiral pool molecule, the amino acid L-serine or its enantiomer D-serine. This inherent chirality is leveraged to direct the formation of new stereocenters in a predictable manner, a fundamental requirement in the synthesis of single-enantiomer pharmaceuticals.

The molecule incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the nitrogen and an isopropylidene ketal (as the 2,2-dimethyloxazolidine ring) that simultaneously protects the amine and hydroxyl functionalities of the parent amino alcohol. This dual-protection strategy imparts stability to the molecule while allowing for selective deprotection under specific conditions. The primary reactive site is the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions.

The core function of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is to serve as a chiral template for the introduction of a variety of substituents at the position corresponding to the side chain of the original amino acid. This guide will dissect the mechanism by which this stereochemical information is transferred and how this versatile intermediate is employed in the synthesis of complex molecular architectures relevant to drug discovery.

Synthesis of the Chiral Building Block: From L-Serine to a Reactive Electrophile

The synthesis of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine begins with the readily available and inexpensive chiral starting material, L-serine. The synthetic sequence is designed to protect the reactive functional groups of L-serine and then convert the side-chain hydroxyl group into a good leaving group (bromide).

A typical synthetic route involves the following key transformations[1]:

-

Protection of the Amine and Carboxylic Acid: The amino group of L-serine is first protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). The carboxylic acid is often esterified, for instance, by reaction with methanol and thionyl chloride, to prevent its interference in subsequent steps.

-

Formation of the Oxazolidine Ring: The N-Boc protected serine ester is then cyclized by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA). This reaction forms the 2,2-dimethyloxazolidine ring, which protects both the amine and the hydroxyl group of the serine backbone.

-

Reduction of the Ester to the Alcohol: The ester group at the C4 position is selectively reduced to a primary alcohol using a reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H). This yields (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.

-

Conversion of the Alcohol to the Bromide: The final step is the conversion of the primary alcohol to the corresponding bromide. This can be achieved using standard brominating agents such as carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) (an Appel reaction) or with phosphorus tribromide (PBr₃).

Caption: Synthesis of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine from L-serine.

Mechanism of Action: Stereocontrolled Nucleophilic Substitution

The primary mechanism of action of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is its participation in stereocontrolled SN2 (bimolecular nucleophilic substitution) reactions. The chiral center at C4 of the oxazolidine ring dictates the facial selectivity of the incoming nucleophile, leading to the formation of a new chiral center with a predictable configuration.

3.1. The SN2 Reaction Pathway

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the bromide ion) departs simultaneously. This concerted mechanism results in an inversion of stereochemistry at the carbon atom being attacked. However, with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, the reaction occurs at the methylene carbon (CH₂Br), which is not a stereocenter. The chirality is located at the adjacent C4 position.

The role of the chiral oxazolidine ring is to create a sterically hindered environment around the reactive bromomethyl group. The bulky N-Boc group and the gem-dimethyl groups on the oxazolidine ring effectively block one face of the molecule. Consequently, the incoming nucleophile is directed to attack the electrophilic carbon from the less hindered face. While this does not create a new stereocenter at the point of substitution, the newly introduced substituent is positioned in a specific orientation relative to the existing stereocenter at C4.

Caption: Generalized SN2 reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.

3.2. A Case Study: Synthesis of a Chiral β-Amino Alcohol Precursor

While specific literature examples for the bromomethyl compound are sparse, the reactivity of the analogous tosylate, (S)-N-Boc-4-(tosyloxymethyl)-2,2-dimethyloxazolidine, is well-documented and serves as an excellent proxy. Tosylates are also excellent leaving groups and react via the same SN2 mechanism.

In a typical application, the tosylate (and by direct analogy, the bromide) is reacted with a carbon nucleophile, such as an organocuprate, to form a new carbon-carbon bond. This reaction extends the side chain at the C4 position, and the stereochemistry of the C4 center remains intact.

Experimental Protocols

4.1. General Protocol for Nucleophilic Substitution

This protocol is a representative example for the reaction of a nucleophile with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.

-

Preparation of the Nucleophile: Prepare the desired nucleophile in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon). For organometallic reagents, this may involve reaction of an organolithium or Grignard reagent with a copper(I) salt to form a Gilman cuprate.

-

Reaction Setup: In a separate flask, dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq.) in the chosen aprotic solvent. Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C) to control the reaction rate and minimize side reactions.

-

Addition of the Nucleophile: Add the solution of the nucleophile dropwise to the solution of the chiral electrophile with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (for organometallic reagents) or water. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

4.2. Deprotection to Yield the Chiral β-Amino Alcohol

The final step in many synthetic sequences involving this building block is the removal of the protecting groups to unveil the chiral β-amino alcohol. This is typically a two-step process involving the hydrolysis of the oxazolidine ring and the removal of the N-Boc group. Often, these can be accomplished in a single step under acidic conditions.

-

Acidic Hydrolysis: Dissolve the protected product in a suitable solvent such as methanol or dioxane.

-

Acid Addition: Add a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).

-

Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the hydrochloride or trifluoroacetate salt. If the free amine is desired, the salt can be neutralized with a base.

Caption: General workflow for the deprotection of the substituted intermediate.

Applications in Drug Discovery and Development

Chiral β-amino alcohols are privileged structural motifs found in a vast number of biologically active molecules and pharmaceuticals. Their ability to form key hydrogen bonds and other interactions with biological targets makes them valuable components in drug design. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine provides a reliable and stereocontrolled route to a wide variety of these important compounds.

5.1. Synthesis of HIV Protease Inhibitors

A prominent application of chiral building blocks that lead to β-amino alcohols is in the synthesis of HIV protease inhibitors. Many of these drugs are peptidomimetics, and the hydroxyethylamine isostere is a common feature that mimics the transition state of peptide bond hydrolysis by the protease. The chiral hydroxyl and amino groups are crucial for binding to the active site of the enzyme. The use of oxazolidinone-derived ligands, which are structurally related to the products from the topic compound, has been instrumental in the development of potent HIV-1 protease inhibitors.[1][2][3][4][5]

5.2. Enzyme Inhibitors and Other Biologically Active Molecules

Beyond antiviral drugs, chiral β-amino alcohols are key components in a wide range of other therapeutic agents, including:

-

Enzyme inhibitors: The specific stereochemistry of the amino and hydroxyl groups allows for precise interactions with the active sites of various enzymes.

-

Chiral ligands for asymmetric catalysis: The deprotected amino alcohols can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, further extending their utility in organic synthesis.

-

Natural product synthesis: Many natural products with important biological activities contain the β-amino alcohol motif.

The use of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and related chiral building blocks allows for the systematic and stereocontrolled synthesis of analogues of these molecules for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Conclusion

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a powerful and versatile chiral building block that provides an efficient and stereocontrolled route to a wide variety of valuable synthetic intermediates, most notably chiral β-amino alcohols. Its mechanism of action is rooted in the principles of stereocontrol, where the inherent chirality of the serine-derived oxazolidine ring directs the approach of nucleophiles in SN2 reactions. The robust protecting group strategy allows for a wide range of chemical transformations to be performed before the final unveiling of the desired chiral product. For drug development professionals, a thorough understanding of the synthesis, reactivity, and deprotection of this and related chiral synthons is essential for the rational design and efficient synthesis of the next generation of enantiomerically pure pharmaceuticals.

References

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.

- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 59(17), 7888–7903.

- Ghosh, A. K., & Brindisi, M. (2015). Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands. Journal of Medicinal Chemistry, 58(15), 5876–5888.

- Ghosh, A. K., & Gemma, S. (2012). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 17(8), 9499–9537.

- Ghosh, A. K., Leshchenko-Yashchuk, S., Anderson, D. D., Baldridge, A., Noetzel, M., Miller, H. B., ... & Mitsuya, H. (2009). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease: Synthesis, Biological Evaluation, and Protein−Ligand X-ray Studies. Journal of Medicinal Chemistry, 52(22), 7172–7184.

Sources

- 1. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

"N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" as a chiral building block

An In-depth Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a Chiral Building Block

Authored by a Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental requirement. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers of a drug molecule.[1][2] This necessitates the development of synthetic methods that can produce a single, desired enantiomer in high purity. Asymmetric synthesis, the art of creating chiral molecules from achiral or racemic precursors, relies on a toolkit of sophisticated strategies.[2][3] Among the most reliable and powerful of these strategies is the use of chiral building blocks.[]

A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product.[] These synthons are often derived from the "chiral pool"—a collection of inexpensive, readily available natural products like amino acids, carbohydrates, and terpenes.[5] This guide provides an in-depth technical overview of a particularly versatile chiral building block derived from the amino acid serine: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine . We will explore its synthesis, mechanistic utility, and strategic application in the construction of complex, stereochemically defined molecules.

Part 1: Profile of a Versatile Synthon

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a stable, crystalline solid that serves as a robust precursor to chiral β-amino alcohols. Its structure combines several key features that underpin its synthetic utility:

-

A Predefined Stereocenter : The C4 position of the oxazolidine ring, derived directly from the α-carbon of L- or D-serine, establishes the absolute stereochemistry.

-

Orthogonal Protection : The molecule features two critical protecting groups. The Boc (tert-butoxycarbonyl) group on the nitrogen is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid). The isopropylidene ketal (acetonide) protects the 1,2-amino alcohol functionality within the rigid oxazolidine ring and is also cleaved under acidic conditions, often concurrently with the Boc group.

-

A Reactive Electrophilic Handle : The bromomethyl group is a potent electrophile, primed for S_N2 reactions with a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7]

This combination of a fixed stereocenter, robust yet removable protecting groups, and a versatile reactive site makes this building block an invaluable tool for introducing a chiral C3 unit into a target molecule.

Part 2: The Synthetic Pathway: From Amino Acid to Building Block

The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a well-established, multi-step sequence starting from L-serine (for the S-enantiomer) or D-serine (for the R-enantiomer). The process is designed to protect the functional groups, form the rigid oxazolidine ring, and then activate the side chain for subsequent reactions.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine

The precursor to the target bromide is the corresponding alcohol, which is synthesized from L-serine.

-

Esterification : L-Serine (1.0 equiv) is suspended in methanol. The mixture is cooled to 0 °C, and thionyl chloride (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and then refluxed for 3-4 hours to yield serine methyl ester hydrochloride.

-

N-Boc Protection : The crude serine methyl ester is dissolved in a solvent mixture (e.g., t-BuOH/water). Sodium hydroxide or another base is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). The reaction is stirred overnight to yield N-Boc-L-serine methyl ester.[8]

-

Cyclization : The N-Boc-L-serine methyl ester is dissolved in a non-polar solvent like benzene or acetone. 2,2-dimethoxypropane (DMP, 2.0-3.0 equiv) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA) are added. The mixture is refluxed to drive the formation of the oxazolidine ring, yielding Methyl (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate.

-

Reduction to Alcohol : The resulting ester is dissolved in an appropriate solvent (e.g., THF/MeOH). The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 equiv) is added portion-wise. The reaction is then refluxed to ensure complete reduction of the ester to the primary alcohol, affording (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.[8]

Protocol: Bromination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the bromide. This must be done under conditions that do not cleave the acid-labile protecting groups.

-

Appel-type Reaction : (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (1.0 equiv) is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

-

Triphenylphosphine (PPh₃, 1.2 equiv) and carbon tetrabromide (CBr₄, 1.2 equiv) are added sequentially at 0 °C.

-

The reaction is stirred and allowed to warm to room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification : The reaction mixture is quenched, washed, and the crude product is purified by flash column chromatography on silica gel to yield N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a stable solid.

Causality Behind Reagent Choice:

The use of PPh₃/CBr₄ is a classic Appel reaction for converting alcohols to bromides. It proceeds under neutral, mild conditions, which is critical to the stability of the acid-sensitive Boc and isopropylidene protecting groups. Harsher reagents like HBr or PBr₃ could lead to premature deprotection.

Synthetic Workflow Diagram

Caption: Synthetic route from L-Serine to the target chiral building block.

Data Summary: Synthesis Steps

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 & 2 | L-Serine | SOCl₂, MeOH; Boc₂O | N-Boc-L-Serine Methyl Ester | >90% (2 steps) |

| 3 | N-Boc-L-Serine Methyl Ester | 2,2-Dimethoxypropane, PTSA | Methyl (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate | ~85-95% |

| 4 | Oxazolidine Ester | NaBH₄ | (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | ~90% |

| 5 | Oxazolidine Alcohol | PPh₃, CBr₄ | (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | ~80-90% |

Part 3: Strategic Applications in Drug Discovery

The primary function of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is to serve as a chiral electrophile for the construction of more complex molecules, particularly those destined for drug discovery pipelines where chiral amino alcohols are privileged structures.[][]

Core Reaction: Nucleophilic Substitution

The building block readily undergoes S_N2 reactions with a variety of soft and hard nucleophiles. This reaction creates a new bond at the exocyclic carbon while preserving the stereocenter of the oxazolidine ring.

Examples of Effective Nucleophiles:

-

Carbanions: Enolates of ketones, esters, and amides; organometallic reagents (cuprates, Grignards).

-

Heteroatoms: Thiolates, alkoxides, amines, azides.

Workflow: Alkylation and Deprotection

The true synthetic power of this building block is realized in the two-stage process of alkylation followed by deprotection.

-

Alkylation Step : A chosen nucleophile displaces the bromide, attaching a new substituent (R-group) to the methylene unit. This forges the key C-C or C-X bond.

-

Deprotection Step : The resulting product is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or aqueous HCl. This single step simultaneously cleaves the Boc group and hydrolyzes the isopropylidene ketal.

-

The Result : This "unmasking" reveals a chiral 1,2-amino alcohol, now elaborated with the R-group introduced by the nucleophile. This final product is a highly valuable synthetic intermediate, ready for further functionalization.

Caption: General workflow for using the building block in synthesis.

Self-Validating Protocol: Synthesis of a Chiral Amino Thioether

This protocol demonstrates the reaction of the building block with a soft nucleophile (a thiolate) and the subsequent deprotection.

-

Thiolate Generation : In a flame-dried, two-necked flask under argon, dissolve benzyl mercaptan (1.0 equiv) in dry THF. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise. Stir for 30 minutes at 0 °C to generate the sodium thiolate.

-

Alkylation : Dissolve (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 equiv) in a minimal amount of dry THF and add it dropwise to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the protected amino thioether.

-

Characterization : Confirm the structure of the intermediate via ¹H NMR, ¹³C NMR, and HRMS.

-

Deprotection : Dissolve the purified intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours.

-

Isolation : Concentrate the solvent in vacuo. Dissolve the residue in diethyl ether and treat with ethereal HCl to precipitate the hydrochloride salt of the final product, (S)-1-amino-3-(benzylthio)propan-2-ol. The product can be validated by comparing its optical rotation to literature values and by full spectroscopic characterization.

Conclusion: An Authoritative and Trustworthy Tool

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands as a testament to the power of chiral pool synthesis. By leveraging the inherent stereochemistry of serine, chemists can access a reliable, versatile, and highly functionalized building block. Its well-defined reaction pathways and the stability of its protected state, coupled with the ease of its deprotection to reveal a valuable chiral amino alcohol, make it an authoritative choice in the rational design of complex molecules. The protocols described herein are not just procedures but self-validating systems that, when executed with precision, consistently deliver the desired stereochemical outcome, cementing this building block's role as a trusted tool for researchers, scientists, and drug development professionals.

References

-

Machado, A. H. L., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][5]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

-

MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. [Link][6]

-

Jeong, E. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759. [Link][7]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. york.ac.uk [york.ac.uk]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]

- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Chiral Synthesis: A Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile. The human body, itself a chiral environment, often interacts differently with enantiomers of the same compound, where one may be therapeutic and the other inactive or even toxic. This reality underscores the necessity for robust and predictable methods for stereoselective synthesis. At the heart of this endeavor lies the use of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the construction of complex molecular architectures.

Among the pantheon of such synthons, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine , particularly the (S)- and (R)-enantiomers, has emerged as a powerhouse C3 synthon. Derived from the naturally occurring amino acids L-serine and D-serine, respectively, this reagent provides a reliable and versatile platform for the stereocontrolled introduction of a protected β-amino alcohol moiety. Its utility stems from its dual nature: the oxazolidine ring serves as a rigid scaffold that locks the stereochemistry at the C4 position, while the bromomethyl group provides a reactive handle for nucleophilic substitution. This guide offers an in-depth exploration of the stereoselective synthesis of this key intermediate and its diverse applications in the synthesis of high-value chiral molecules for drug discovery and development.

Part 1: Stereoselective Synthesis of the Chiral Building Block

The journey to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine begins with the chiral pool, leveraging the inherent stereochemistry of serine. The synthesis is a multi-step process designed to protect the functional groups and activate the side chain for subsequent transformations, all while preserving the critical stereocenter.

From Serine to Garner's Aldehyde: The Foundational Steps

The most common and well-established route to the bromomethyl derivative proceeds through the celebrated Garner's aldehyde ((S)- or (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). This configurationally stable aldehyde is a versatile intermediate in its own right and has been the subject of extensive research since its introduction.[1][2][3]

The synthesis of Garner's aldehyde from L-serine typically involves three key transformations:

-

N-Boc Protection: The amino group of serine is protected with di-tert-butyl dicarbonate (Boc₂O). This step is crucial as the Boc group not only protects the amine but also participates in the subsequent cyclization and influences the conformational rigidity of the final building block.

-

Oxazolidine Formation: The N-Boc protected serine is then cyclized with an acetone equivalent, such as 2,2-dimethoxypropane (DMP), in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA).[4] This reaction forms the 2,2-dimethyloxazolidine ring, simultaneously protecting the amino and hydroxyl groups of the original serine.

-

Reduction to the Aldehyde: The carboxylic acid of the cyclized intermediate is typically converted to a methyl ester, which is then carefully reduced to the aldehyde using a hydride reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction to the alcohol.[3]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Diagram 1: Synthesis of Garner's Aldehyde from L-Serine."; }

The Crucial Transformation: From Alcohol to Bromide

With Garner's aldehyde in hand, the next sequence involves reduction to the corresponding alcohol (often called Garner's alcohol) followed by bromination.

-

Reduction to Garner's Alcohol: The aldehyde is smoothly reduced to the primary alcohol, (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate, using a mild reducing agent like sodium borohydride (NaBH₄).[5] This step proceeds with high yield and without compromising the stereocenter.

-

Bromination via the Appel Reaction: The conversion of the primary alcohol to the target N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is most effectively achieved under the conditions of the Appel reaction .[6][7][8] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to the bromide with inversion of stereochemistry. However, since the reaction is at a primary, achiral carbon, the stereochemistry of the C4 position is unaffected. The reaction proceeds under mild, neutral conditions, which is critical for preserving the acid-labile oxazolidine and Boc protecting groups.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Diagram 2: Conversion of Garner's Aldehyde to the Bromomethyl Derivative."; }

Experimental Protocol: Synthesis of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Reduction of (S)-Garner's Aldehyde

-

To a solution of (S)-Garner's aldehyde (1.0 eq) in methanol (MeOH, ~0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, which is often of sufficient purity for the next step.

Step 2: Bromination of Garner's Alcohol

-

Dissolve carbon tetrabromide (CBr₄, 1.5 eq) in dichloromethane (DCM, ~0.3 M) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Add a solution of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (1.0 eq) in DCM (~1.0 M) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting alcohol.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing thoroughly with a mixture of hexanes and ethyl acetate.

-

Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a stable solid or oil.

| Step | Key Reagents | Typical Yield | Purity |

| Reduction | NaBH₄, MeOH | >95% | >95% (crude) |

| Bromination | PPh₃, CBr₄, DCM | 85-95% | >98% (post-chromatography) |

| Table 1: Summary of Synthetic Steps and Typical Outcomes. |

Part 2: Applications in Stereoselective Synthesis

The synthetic utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in its role as a chiral electrophile. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, effectively transferring the chiral C3 unit to a new molecule. This strategy is a cornerstone for the asymmetric synthesis of non-proteinogenic amino acids, chiral amines, and complex natural product fragments.

Synthesis of β-Branched α-Amino Acids

A primary application of this chiral building block is in the synthesis of β-branched α-amino acids, which are important components of peptidomimetics and bioactive molecules.[4] The general strategy involves the alkylation of a glycine enolate equivalent or other nucleophilic precursors.

Reaction with Enolates: The reaction of the bromomethyl derivative with ester enolates, particularly those stabilized by an additional electron-withdrawing group, provides a direct route to elaborated amino acid precursors.[9][10] Subsequent deprotection of the oxazolidine ring and the Boc group, followed by oxidation of the primary alcohol, yields the desired β-branched α-amino acid.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Diagram 3: General Workflow for β-Branched Amino Acid Synthesis."; }

Stereoselective Alkylation with Organocuprates

Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for Sₙ2 reactions with primary bromides.[11][12][13] The reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with lithium diorganocuprates (R₂CuLi) allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the β-position of the resulting amino alcohol precursor.

This method is particularly powerful for creating sterically hindered C-C bonds with high fidelity and minimal side reactions. The resulting products can be further elaborated into complex chiral molecules, including pharmaceutical intermediates.[1][3][14]

| Nucleophile Type | R-Group Introduced | Product Class | Potential Application |

| Malonate Enolate | -CH(CO₂Et)₂ | Substituted Amino Acid Precursor | Peptidomimetics |

| Lithium Diorganocuprate | Alkyl, Aryl, Vinyl | Chiral Amino Alcohols | Natural Product Synthesis |

| Azide (N₃⁻) | -N₃ | Azido-amino alcohol | Click Chemistry, Chiral Amines |

| Thiolates (RS⁻) | -SR | Thio-amino alcohol | Sulfur-containing Bioactives |

| Table 2: Representative Nucleophiles and Their Applications. |

Synthesis of Chiral Amines and Other Heterocycles

Beyond amino acids, this building block is a gateway to other valuable chiral structures. For instance, displacement of the bromide with azide, followed by reduction, provides access to chiral 1,2-diamines. Alternatively, the resulting amino alcohol precursors can be used in the synthesis of chiral ligands for asymmetric catalysis or as key fragments for the total synthesis of complex natural products. The oxazolidine can also serve as a precursor to chiral aziridines or other nitrogen-containing heterocycles.[15]

Conclusion: An Indispensable Tool for the Synthetic Chemist

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine represents a pinnacle of chiral building block design. Its straightforward and stereocontrolled synthesis from serine, combined with its predictable reactivity as a chiral electrophile, makes it an indispensable tool for researchers, scientists, and drug development professionals. The ability to reliably install a protected β-amino alcohol moiety with a defined stereocenter provides a direct and efficient path to a vast array of enantiomerically pure compounds. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance and application of versatile synthons like serine-derived oxazolidines will only become more pronounced, continuing to pave the way for the next generation of chiral drugs and therapies.

References

-

Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

-

Aalto University. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aalto Research Portal. [Link]

-

Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]

-

Patel, R. N. (2008). Microbial/enzymatic Synthesis of Chiral Drug Intermediates. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Appel Rxn. Common Organic Chemistry. [Link]

-

Jiang, W., & Fang, B. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Common Organic Chemistry. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]

-

Dondoni, A., & Perrone, D. (2000). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS: (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]-2-tert-BUTYLDIMETHYLSILOXYETHANAL FROM A SERINE-DERIVED ALDEHYDE. Organic Syntheses, 77, 64. [Link]

-

Hameed, A., et al. (2014). Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. ResearchGate. [Link]

-

Sanda, F., et al. (1998). Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylphosphine and Carbon Tetrabromide. ElectronicsAndBooks. [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). OrgoSolver. [Link]

-

White, J. D., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

-

MacMillan, D. W. C., et al. (2019). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

-

Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]

-

CrashCourse. (2022, January 13). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube. [Link]

-

Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

Leah4sci. (2025, April 22). Enols and Enolate Reactions - Tautomerization, Aldol + Claisen Shortcuts & more [LIVE RECORDING]. YouTube. [Link]

-

Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Organic Chemistry. (2019, January 14). reactions of enolates of acid derivatives. YouTube. [Link]

-

Ashenhurst, J. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

-

Lee, V., & Miller, S. J. (2010). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. [Link]

-

Holemann, A., & Reissig, H.-U. (2002). Synthesis of branched amino polyols and amino hydroxy acids. ResearchGate. [Link]

-

Hole, A. S., & Reissig, H.-U. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Ghorai, M. K., et al. (2015). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. National Institutes of Health. [Link]

-

White, J. M., et al. (2002). A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S)-alpha-azidobutyro lactone and a natural amino acid. PubMed. [Link]

-

Hole, A. S., & Reissig, H.-U. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Lynch, J. E., et al. (2020). Branched Chain Amino Acids. National Institutes of Health. [Link]

-

University of Milan. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

Sources

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of oxazolidine nucleosides and related chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol to Bromide - Appel Rxn [commonorganicchemistry.com]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Physical and chemical stability of "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine"

An In-depth Technical Guide to the Physical and Chemical Stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

Introduction: A Versatile Chiral Building Block

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a key chiral intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and medicinal chemistry.[1][2] Its utility stems from a trifecta of structural features: a Boc-protected amine for directing and shielding, a reactive bromomethyl group for facile derivatization via nucleophilic substitution, and a conformationally constrained oxazolidine ring derived from a chiral amino alcohol.[1] Understanding the stability of this molecule is not merely an academic exercise; it is fundamental to ensuring its integrity during storage, optimizing its use in multi-step syntheses, and preventing the formation of undesirable impurities that could compromise reaction yields and final product purity.

This guide provides a comprehensive analysis of the physical and chemical stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. We will deconstruct its molecular architecture to predict potential degradation pathways and furnish field-proven experimental protocols for a systematic stability assessment through forced degradation studies.

Section 1: Molecular Structure and Inherent Reactivity

The stability profile of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a direct consequence of the interplay between its three principal functional domains. A proactive analysis of these domains allows us to anticipate its behavior under various chemical and physical stresses.

-

The N-Boc Group (tert-Butoxycarbonyl): This industry-standard protecting group is known for its robustness towards nucleophiles and basic conditions.[3] However, it is inherently labile under acidic conditions, which catalyze its removal to yield a free amine, carbon dioxide, and the stable tert-butyl cation.[4] Furthermore, the N-Boc group is susceptible to thermal cleavage at elevated temperatures, typically above 150°C, through a non-acidic, thermolytic pathway.[5][6][7]

-

The 2,2-Dimethyloxazolidine Ring: As a cyclic acetal of an N-Boc amino alcohol and acetone, the oxazolidine ring is prone to hydrolysis, a reaction that is essentially the reverse of its formation.[8] This ring-opening is most readily catalyzed by acid but can also occur in neutral water, albeit at a slower rate.[9][10] The presence of the gem-dimethyl group at the C2 position provides steric hindrance that generally enhances the stability of the oxazolidine ring compared to its non-substituted counterparts.[9]

-

The Bromomethyl Group (-CH₂Br): This primary alkyl bromide is an electrophilic center, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This is the desired reactivity for its role as a synthetic intermediate. From a stability perspective, this group is the most likely site for reaction with nucleophilic reagents or solvents. Additionally, the carbon-bromine bond is weaker than C-H or C-C bonds and is known to be sensitive to photolytic cleavage, which can initiate radical-mediated degradation pathways.[11][12]

Section 2: Framework for Stability Assessment: Forced Degradation

To systematically probe the vulnerabilities of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a forced degradation study is the most effective approach.[13][14] This involves subjecting the molecule to stress conditions more severe than those it would encounter during routine handling and storage to accelerate degradation and identify potential products.[13] This process is crucial for developing stability-indicating analytical methods.

A typical workflow for such a study is outlined below. The core principle is to expose the Active Pharmaceutical Ingredient (API) or intermediate to a defined stress, monitor its degradation over time, and characterize any new species that are formed.

Caption: Potential hydrolytic degradation pathways.

Thermal Degradation

The primary thermal liability is the N-Boc group.

-

Thermolytic N-Boc Deprotection: At temperatures exceeding 150°C, the Boc group can be eliminated to form the free amine, isobutylene, and CO₂ without the need for an acid catalyst. [5][7]This is a clean and often high-yielding reaction used synthetically but represents a significant degradation pathway during high-temperature processing or improper storage.

Caption: Thermal degradation via Boc-deprotection.

Photodegradation

Exposure to UV light can induce homolytic cleavage of the C-Br bond.

-

Radical Formation: The primary photochemical event is the formation of a carbon-centered radical and a bromine radical. [12]This highly reactive intermediate can then undergo various reactions, including hydrogen abstraction from a solvent molecule, dimerization, or reaction with oxygen.

Caption: Photodegradation via C-Br bond cleavage.

Section 4: Validated Experimental Protocols

The following protocols provide a self-validating framework for assessing the stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. A validated, stability-indicating HPLC method is a prerequisite for accurate analysis.

Protocol 1: Hydrolytic Stability Assessment

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

-

Preparation of Stress Samples:

-

Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

-

Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

-

Neutral: Mix 1 mL of stock solution with 9 mL of HPLC-grade water.

-

-

Incubation: Place all samples in a controlled temperature bath at 60°C. Place a parallel set of samples at room temperature as controls.

-

Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify major degradants.

Protocol 2: Thermal Stability Assessment (Solid State)

-

Sample Preparation: Place a thin layer of the solid compound (approx. 10-20 mg) in open glass vials.

-

Incubation: Place the vials in a calibrated oven at a high temperature (e.g., 105°C). Prepare a control sample stored at 4°C in the dark.

-

Time-Point Sampling: Remove one vial at each time point (e.g., 1, 3, 7, 14 days).

-

Analysis: Accurately weigh the contents of the vial, dissolve in a known volume of solvent (e.g., acetonitrile), and analyze by HPLC to assess purity and degradation.

Protocol 3: Photostability Assessment

-

Standard: This protocol should be performed according to ICH Q1B guidelines. [15]2. Sample Preparation:

-

Solid: Spread a thin layer of the solid compound on a glass dish.

-

Solution: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette.

-

-

Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil.

-

Exposure: Place both the test and dark control samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After exposure, dissolve the solid samples and analyze both solid and solution samples by HPLC. Compare the results from the exposed samples to the dark controls to determine the net degradation caused by light.

Section 5: Data Summary and Recommendations

The anticipated stability profile based on the molecule's chemistry is summarized below.

| Stress Condition | Expected Stability | Primary Degradation Pathway(s) | Potential Major Degradants |

| Acidic Hydrolysis (0.1M HCl, 60°C) | Low | N-Boc Cleavage & Oxazolidine Ring Opening | Free amine, Ring-opened amino alcohol |

| Basic Hydrolysis (0.1M NaOH, 60°C) | Moderate to High | Sₙ2 substitution at CH₂Br | Hydroxymethyl analog |

| Neutral Hydrolysis (Water, 60°C) | Moderate | Oxazolidine Ring Opening | Ring-opened amino alcohol (Boc intact) |

| Oxidation (3% H₂O₂, RT) | High | Minimal degradation expected | N/A |

| Thermal (Solid, >100°C) | Low to Moderate | Thermolytic N-Boc Cleavage | Free amine |

| Photostability (ICH Q1B) | Low | C-Br Bond Homolysis | Radical-derived products (dimers, etc.) |

Recommendations for Storage and Handling

Based on this comprehensive stability profile, the following best practices are mandated:

-

Storage: The compound should be stored at controlled room temperature or refrigerated (2-8°C is recommended for long-term stability), in a tightly sealed container to protect it from moisture. [1][16]It must be protected from light.

-

Handling: Avoid contact with strong acids and strong oxidizing agents. [17]Do not subject the material to high temperatures for extended periods. All handling should be performed in a well-ventilated area, and exposure to direct sunlight or strong artificial UV sources should be minimized. [16]

Conclusion

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a structurally rich and synthetically valuable intermediate. Its stability is governed by the distinct chemical liabilities of its N-Boc, oxazolidine, and bromomethyl functionalities. The molecule is particularly sensitive to acidic hydrolysis, high temperatures, and UV light. A thorough understanding of these degradation pathways, confirmed through systematic forced degradation studies, is essential for any researcher or drug development professional. By adhering to the recommended storage and handling conditions, the integrity of this chiral building block can be preserved, ensuring its successful application in the synthesis of next-generation therapeutics.

References

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3483-3490. [Link]

-

MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes Product Page. [Link]

-

Rayne, S., & Forest, K. (2010). Photochemical reactions of brominated diphenylethers in organic sovents and adsorbed on silicon dioxide in aqueous suspension. Leuphana Universität Lüneburg. [Link]

-

Jencks, W. P. (1959). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society, 81(2), 475-481. [Link]

-

Wikipedia. (n.d.). Oxazolidine. Wikipedia, The Free Encyclopedia. [Link]

-

Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

-

Thompson, A. S., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(9), 1195-1202. [Link]

-

Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91563-91568. [Link]

-

ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]

-

Healy, D. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184-1191. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38339. [Link]

-

ResearchGate. (n.d.). Photodissociation of Bromoform at 248 nm: Single and Multiphoton Processes. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Dah Academy. (2020, February 21). Organic chemistry - Predicting mono-bromination products [Video]. YouTube. [Link]

-

ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

Sources

- 1. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxazolidine - Wikipedia [en.wikipedia.org]

- 9. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening | Semantic Scholar [semanticscholar.org]

- 11. fox.leuphana.de [fox.leuphana.de]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study [ouci.dntb.gov.ua]

- 16. N-Boc-4-(broMoMethyl)-2,2-diMethyloxazolidine - Safety Data Sheet [chemicalbook.com]

- 17. (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Chiral Building Block for Advanced Drug Discovery

Abstract

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (CAS No. 1192488-15-5) has emerged as a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Derived from the natural amino acid L-serine, this reagent provides a robust platform for introducing a protected chiral β-amino alcohol moiety, a privileged scaffold found in numerous biologically active compounds. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and strategic applications. By explaining the causality behind experimental choices and outlining self-validating protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Serine-Derived Building Block

The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral β-amino alcohols, in particular, are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] They also serve as critical chiral ligands in the field of asymmetric catalysis.[2] The efficient construction of these frameworks from readily available starting materials is, therefore, a significant objective in organic chemistry.[1]

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a key intermediate that directly addresses this need.[3] Its structure is ingeniously designed for maximum synthetic utility:

-

Chiral Core: The oxazolidine ring, derived from L-serine, preserves a key stereocenter, allowing for the synthesis of enantiopure target molecules.

-

Dual Protection: The amine is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions. The hydroxyl group is masked within the acetonide-protected oxazolidine ring, which can be hydrolyzed under mild acidic conditions. This orthogonal protection scheme allows for selective manipulation of other functional groups.

-

Reactive Handle: The primary alkyl bromide provides a well-defined electrophilic site for facile nucleophilic substitution (Sₙ2) reactions, enabling the covalent linkage of this chiral fragment to a wide variety of molecular scaffolds.[3]

This guide will explore the practical aspects of utilizing this building block, from its logical synthesis to its application in constructing complex molecular architectures.

Physicochemical & Spectroscopic Profile

Accurate identification and quality assessment are critical for reproducible synthetic outcomes. The key properties of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1192488-15-5 | [4] |

| Molecular Formula | C₁₁H₂₀BrNO₃ | [5] |

| Molecular Weight | 294.19 g/mol | [5] |

| Appearance | Solid | Inferred from supplier data. |

| Storage | Room temperature, keep dry, store under inert gas. | [3][6] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Insoluble in water. | [7] |

Table 2: Characteristic Spectroscopic Data (Expected)

Note: Experimentally determined spectra should be used for definitive identification. The following are expected values based on the chemical structure.

| Technique | Characteristic Signals |

| ¹H NMR (CDCl₃) | δ ~4.0-4.2 (m, 1H, CH-CH₂Br), δ ~3.8-4.0 (m, 2H, O-CH₂), δ ~3.5 (m, 2H, CH₂Br), δ ~1.6 (s, 6H, C(CH₃)₂), δ ~1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~153 (C=O, Boc), δ ~94 (O-C(CH₃)₂-N), δ ~80 (C(CH₃)₃), δ ~67 (O-CH₂), δ ~60 (CH-CH₂Br), δ ~33 (CH₂Br), δ ~28 (C(CH₃)₃), δ ~25, 23 (C(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~2980-2880 (C-H stretch), ~1695 (C=O stretch, Boc), ~1365, 1160 (C-O stretch) |

| MS (ESI+) | m/z 294/296 [M+H]⁺ (Isotopic pattern for Br), 238/240 [M-C₄H₈+H]⁺, 194/196 [M-Boc+H]⁺ |

Synthesis: A Logic-Driven Pathway from L-Serine

The most logical and cost-effective synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine begins with the chiral pool amino acid L-serine. The pathway involves a sequence of protection and functional group transformations designed to install the key features of the target molecule while preserving stereochemical integrity.[8]

The overall synthetic strategy can be visualized as follows:

Caption: Proposed synthetic pathway from L-serine.

Detailed Experimental Protocol (Representative)

This protocol is a representative amalgamation of standard procedures for each transformation.[8]

Step 1 & 2: Synthesis of (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate

-

N-Boc Protection: L-Serine is dissolved in a suitable solvent system (e.g., dioxane/water). Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃ or NaOH) are added, and the mixture is stirred until the reaction is complete (monitored by TLC).

-

Esterification: The N-Boc-serine is then esterified. A common method is using thionyl chloride in methanol at reflux.[8]

-

Cyclization: The resulting N-Boc-L-serine methyl ester is dissolved in a non-polar solvent like benzene or toluene. 2,2-dimethoxypropane (DMP) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA) are added. The mixture is heated to reflux with a Dean-Stark trap to remove the methanol byproduct, driving the reaction to completion.[8]

-

Causality: The acetonide formation protects both the amine and hydroxyl groups within a single rigid ring structure, preventing unwanted side reactions in subsequent steps. DMP serves as both the acetone source and a water scavenger.

-

Step 3: Reduction to N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine

-

The methyl ester from the previous step is dissolved in an ethereal solvent (e.g., THF or Et₂O).

-

A mild reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise at 0 °C. LiBH₄ is chosen for its high selectivity in reducing esters in the presence of the Boc-carbamate.

-

The reaction is stirred until completion (TLC) and then carefully quenched with a saturated aqueous solution of NH₄Cl or Rochelle's salt.

-

Causality: Stronger reducing agents like LiAlH₄ could potentially cleave the Boc group. LiBH₄ provides the necessary reactivity for ester reduction while preserving the acid-labile protecting groups.

-

Step 4: Bromination to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

-

The alcohol is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).

-

Triphenylphosphine (PPh₃) is added, and the solution is cooled to 0 °C.

-

Carbon tetrabromide (CBr₄) is added portion-wise, keeping the temperature below 5 °C. The reaction typically proceeds rapidly.

-

Upon completion, the reaction is quenched, and the product is purified via flash column chromatography to remove triphenylphosphine oxide and other byproducts.

-

Causality (Self-Validating System): This is a standard Appel reaction. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. The reaction's progress can be easily monitored by the disappearance of the starting alcohol on a TLC plate and the appearance of a new, less polar spot corresponding to the alkyl bromide.

-

Key Reactions and Synthetic Utility

The primary utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in its role as a chiral electrophile. The bromomethyl group is an excellent leaving group for Sₙ2 reactions with a wide range of soft and hard nucleophiles.

Caption: General Sₙ2 reaction and deprotection sequence.

This reaction allows for the facile introduction of the chiral C₃H₇NO unit, which, after deprotection, yields the valuable β-amino alcohol scaffold.

Representative Protocol: N-Alkylation of an Amine